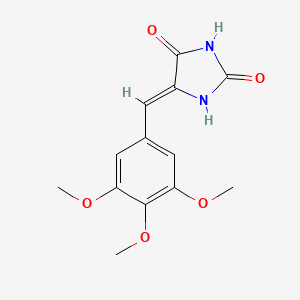
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMB or GABA-T inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione works by inhibiting the enzyme GABA-T, which leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Mecanismo De Acción
GABA-T is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting GABA-T, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione leads to an increase in the levels of GABA, which in turn enhances the inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, which is beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound, and its synthesis is straightforward. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also highly selective for GABA-T, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione also has a short half-life, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One area of research is the development of new 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the long-term effects of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione and its potential for clinical use.
Conclusion:
In conclusion, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-T, which leads to an increase in the levels of GABA in the brain. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione for clinical use.
Métodos De Síntesis
The synthesis of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2,4-imidazolidinedione in the presence of a catalyst, such as piperidine. The reaction yields 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid with a melting point of 172-174°C.
Propiedades
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHJRZSHMVBJB-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzylidene)-2,4-imidazolidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)
![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)